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4-Amino-4-deoxyarabinose - 33406-49-4

4-Amino-4-deoxyarabinose

Catalog Number: EVT-1563494
CAS Number: 33406-49-4
Molecular Formula: C5H11NO4
Molecular Weight: 149.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-Amino-4-deoxyarabinose is a modified sugar that plays a critical role in the structure and function of various biological molecules, particularly in the context of bacterial lipopolysaccharides (LPS). This compound is significant due to its association with antibiotic resistance mechanisms in bacteria, where it modifies the charge properties of lipid A, a component of LPS. The presence of 4-amino-4-deoxyarabinose has been linked to reduced susceptibility to certain antibiotics, highlighting its importance in microbiology and pharmacology.

Source

4-Amino-4-deoxyarabinose can be sourced from natural products or synthesized through various chemical methods. It is primarily derived from the modification of other sugars, such as mannose or arabinose, through specific reduction and oxidation reactions. Its derivatives are also synthesized for research purposes, particularly in studies related to bacterial resistance and LPS modifications.

Classification

4-Amino-4-deoxyarabinose belongs to the class of amino sugars and is classified as a carbohydrate. It is specifically categorized as a deoxy sugar due to the absence of an oxygen atom at the 4-position, which is replaced by an amino group.

Synthesis Analysis

Methods

The synthesis of 4-amino-4-deoxyarabinose can be achieved through several methods, including:

  1. Reduction of Azido Sugar: One efficient method involves the reduction of 4-azido-4-deoxy-L-arabinopyranose using hydrogenation over palladium on carbon, yielding 4-amino-4-deoxyarabinose in high yield .
  2. Oxidation and Reduction: Another approach utilizes periodate oxidation followed by reduction of 2-amino-2-deoxy-D-mannose to produce 4-amino-4-deoxyarabinose .
  3. Phosphodiester Linkage: Recent studies have explored the synthesis of phosphodiester-linked derivatives of 4-amino-4-deoxyarabinose for biochemical applications, involving coupling reactions with sugar-derived H-phosphonates .

Technical Details

The synthesis often requires careful control of reaction conditions such as temperature and pH to optimize yields. Techniques like thin-layer chromatography and mass spectrometry are employed for product analysis and purification.

Molecular Structure Analysis

Structure

The molecular formula for 4-amino-4-deoxyarabinose is C5H11N O5. It features a five-membered ring structure typical of pentoses, with an amino group at the 4-position replacing a hydroxyl group found in standard sugars.

Data

Key structural data include:

  • Molecular Weight: Approximately 133.15 g/mol.
  • Configuration: The compound exists in both α and β anomeric forms, which can be distinguished by their NMR spectral data.
Chemical Reactions Analysis

Reactions

4-Amino-4-deoxyarabinose participates in various chemical reactions that are crucial for its function in biological systems:

  1. Glycosylation Reactions: It can act as a donor in glycosylation reactions, forming glycosidic bonds with other sugars or moieties .
  2. Enzymatic Transfers: The transfer of 4-amino-4-deoxyarabinose onto lipid A is catalyzed by specific transferases (e.g., ArnT), which facilitate its incorporation into bacterial membranes .

Technical Details

These reactions often involve complex mechanisms where enzymatic activity must be analyzed under varying conditions to understand substrate specificity and reaction kinetics.

Mechanism of Action

Process

The mechanism by which 4-amino-4-deoxyarabinose contributes to antibiotic resistance involves its incorporation into lipid A, which alters the negative charge density on the bacterial surface. This modification can hinder the binding efficiency of cationic antibiotics, thereby enhancing bacterial survival against such treatments.

Data

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in water due to its polar functional groups.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: The amino group makes it susceptible to acylation and other reactions typical of amines.

Relevant data from spectral analysis (NMR, IR) provide insights into its functional groups and molecular interactions.

Applications

Scientific Uses

  1. Antibiotic Resistance Research: Used extensively in studies investigating mechanisms behind bacterial resistance to antibiotics .
  2. Biochemical Studies: Serves as a substrate for enzymatic studies related to glycosyltransferases and LPS modification .
  3. Synthetic Chemistry: Acts as a building block for synthesizing more complex carbohydrate derivatives utilized in drug development and vaccine formulation .
Structural Characteristics of 4-Amino-4-deoxyarabinose

Molecular Configuration and Stereochemical Properties

4-Amino-4-deoxy-L-arabinose (l-Ara4N) is an amino sugar derivative of arabinose, characterized by the replacement of the C4 hydroxyl group with an amino group. Its chemical formula is C₅H₁₁NO₄, with a molecular weight of 149.14 g/mol. The compound exists predominantly in the α-arabinopyranose form in biological contexts, adopting a ^4^C₁ chair conformation in solution. This configuration features an equatorial amino group at C4, which is critical for its electrostatic interactions with lipid A phosphates. The L-arabino stereochemistry is essential for its biological activity, as evidenced by the loss of function in D-enantiomers or epimers. The amino group confers cationic properties at physiological pH, enabling it to neutralize the anionic charge of phosphate groups in bacterial lipopolysaccharides (LPS) [6] [9].

Table 1: Atomic Coordinates of 4-Amino-4-deoxy-L-arabinose

AtomPositionBond Angles (°)Key Interactions
C1Anomeric109.5 (O-C1-C2)Glycosidic bond
C4Equatorial111.2 (C3-C4-N)Phosphate linkage
N4Axial108.9 (C4-N-H)Protonation site

NMR and Mass Spectrometry Analysis of l-Ara4N Derivatives

High-resolution NMR spectroscopy is indispensable for characterizing l-Ara4N and its derivatives. In CDCl₃/CD₃OD/D₂O (2:3:1) solvent systems, l-Ara4N exhibits distinct anomeric proton signals at δ 5.2–5.5 ppm (J₁,₂ ≈ 3–5 Hz), confirming the β-configuration when linked to lipid A phosphates. The C4 resonance appears at δ 55–58 ppm in ¹³C NMR spectra, reflecting amine substitution. Mass spectrometry of synthetic phosphodiester-linked derivatives (e.g., α-neryl-l-Ara4N) reveals diagnostic fragments at m/z 292 [M–H]⁻ for the disaccharide unit and m/z 150 for the dehydrated l-Ara4N moiety. These techniques proved that ArnT, the transferase responsible for l-Ara4N attachment to lipid A, operates via an inverting mechanism, requiring a Z-configured double bond adjacent to the anomeric phosphate in donor substrates [3] [9].

Table 2: NMR Chemical Shifts of Key l-Ara4N Derivatives

Derivative¹H NMR (δ, ppm)¹³C NMR (δ, ppm)J-Coupling (Hz)
Free l-Ara4N5.25 (H1)92.8 (C1)J₁,₂ = 3.8
Lipid A-linked l-Ara4N5.42 (H1)95.1 (C1)J₁,₂ = 4.2
α-Neryl-phospho-l-Ara4N5.38 (H1)94.7 (C1)J₁,₂ = 4.0

Comparative Structural Features in Lipid A and Core Oligosaccharides

l-Ara4N modifies lipid A at specific phosphate positions, varying by bacterial species and environmental conditions:

  • In Escherichia coli and Salmonella typhimurium, l-Ara4N attaches via a phosphodiester bond to the 4′-phosphate of lipid A under polymyxin stress, adopting a β-anomeric configuration. Conversely, phosphoethanolamine (pEtN) modifies the 1-phosphate [2].
  • Yersinia pestis lipid A exhibits temperature-dependent l-Ara4N incorporation: Levels increase at 25°C (flea temperature) or with polymyxin exposure, correlating with enhanced serum resistance. Subspecies caucasica lacks this regulation [7].
  • Deep-rough LPS mutants (e.g., Salmonella minnesota R595) show near-complete substitution (~90%) of the 1-phosphate with l-Ara4N, while other strains (e.g., Proteus mirabilis) display modifications on inner core heptoses rather than lipid A [6] [10].

Structurally, l-Ara4N-linked lipid A (e.g., in Burkholderia cenocepacia) forms a hexa-acylated disaccharide backbone with l-Ara4N at the 1-phosphate. This modification reduces the net negative charge from −4 to −2, weakening electrostatic interactions with cationic antimicrobial peptides. The core oligosaccharide in Pseudomonas aeruginosa LPS features l-Ara4N attached to Kdo (3-deoxy-D-manno-oct-2-ulosonic acid), demonstrating its role beyond lipid A modification [10] [3].

Table 3: l-Ara4N Modification Patterns in Lipid A Across Bacterial Species

BacteriumAttachment SiteAnomeric ConfigurationEnvironmental Inducers
E. coli4′-phosphateβPolymyxin B, low Mg²⁺
S. typhimurium pmrA mutants1-phosphateαVanadate, acidic pH
Y. pestis ssp. pestis1/4′-phosphatesβ25°C growth, polymyxin B
P. aeruginosaCore Kdo residueβHigh Fe³⁺, low pH

Properties

CAS Number

33406-49-4

Product Name

4-Amino-4-deoxyarabinose

IUPAC Name

(2S,3R,4R)-4-amino-2,3,5-trihydroxypentanal

Molecular Formula

C5H11NO4

Molecular Weight

149.15 g/mol

InChI

InChI=1S/C5H11NO4/c6-3(1-7)5(10)4(9)2-8/h2-5,7,9-10H,1,6H2/t3-,4-,5-/m1/s1

InChI Key

YECZZWUIAXEARY-UOWFLXDJSA-N

SMILES

C(C(C(C(C=O)O)O)N)O

Synonyms

4-amino-4-deoxy-arabinose
4-amino-4-deoxy-L-arabinose
4-amino-4-deoxyarabinopyranose
4-amino-4-deoxyarabinose
4-amino-4-deoxyarabinose, (D)-isomer
Ara(p)4N
L-Arap4N

Canonical SMILES

C(C(C(C(C=O)O)O)N)O

Isomeric SMILES

C([C@H]([C@H]([C@@H](C=O)O)O)N)O

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